N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide
Description
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide (CAS: 532970-55-1, molecular formula: C₂₈H₂₉N₃O₄S, molecular weight: 503.61 g/mol) is a structurally complex indole derivative featuring a sulfanyl (-S-) bridge, a 2,4-dimethoxyphenyl carbamoyl group, and a 2-methylbenzamide side chain . The indole core is substituted at the 1-position with an ethyl linker connected to the benzamide moiety, while the 3-position hosts the sulfanyl-carbamoylmethyl group.
Properties
IUPAC Name |
N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-19-8-4-5-9-21(19)28(33)29-14-15-31-17-26(22-10-6-7-11-24(22)31)36-18-27(32)30-23-13-12-20(34-2)16-25(23)35-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLBFEYRZGFSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2,4-dimethoxyphenyl isocyanate: This can be achieved by reacting 2,4-dimethoxyaniline with phosgene.
Formation of the carbamoyl intermediate: The 2,4-dimethoxyphenyl isocyanate is then reacted with an appropriate amine to form the carbamoyl intermediate.
Sulfanylation: The carbamoyl intermediate undergoes sulfanylation with a thiol compound to introduce the sulfanyl group.
Indole synthesis: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Final coupling: The indole derivative is coupled with the carbamoyl intermediate under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The following table compares the target compound with structurally related indole derivatives:
Key Comparisons
Indole Substitution Patterns :
- The target compound’s 1- and 3-position substitutions contrast with the 3-position focus in analogs (e.g., and ). This positional variance may influence receptor-binding specificity, as indole-1-substituted derivatives are less common in natural systems .
- The sulfanyl group in the target compound differs from sulfonamide groups in and . Sulfonamides typically enhance solubility and hydrogen-bonding capacity, whereas sulfanyl groups may confer redox activity or metal-binding properties .
This contrasts with the fluoro-biphenyl group in , which offers electron-withdrawing effects and planar geometry for aromatic stacking . The 2-methylbenzamide side chain may mimic natural ligands (e.g., tryptophan derivatives), whereas tosyl or imidazole groups in analogs () suggest divergent targets, such as tyrosine kinases or metalloenzymes .
Synthetic Accessibility :
- The sulfanyl-carbamoyl linkage in the target compound likely involves thiol-alkylation or nucleophilic substitution, analogous to methods in and . In contrast, sulfonamide-containing analogs () require sulfonylation steps, which may involve harsher conditions .
Research Findings and Computational Insights
While direct biological data for the target compound are absent in the provided evidence, inferences can be drawn:
- Docking Studies : Glide docking (–8) predicts that the sulfanyl group and 2,4-dimethoxyphenyl carbamoyl moiety may occupy hydrophobic pockets in enzymes or receptors, while the benzamide could engage in hydrogen bonding. Comparative docking with analogs (e.g., ’s fluoro-biphenyl compound) might reveal differences in binding poses due to substituent electronic profiles .
- ADME Properties : The methoxy groups in the target compound may improve metabolic stability compared to ’s acetylphenyl group, which is prone to oxidation. However, the sulfanyl group could increase susceptibility to glutathione conjugation .
Notes
Structural Nuances: Minor substituent changes (e.g., methoxy vs. fluoro) significantly alter bioactivity. For example, sulfonamides () are more acidic (pKa ~10) than sulfanyl groups (pKa ~15), affecting ionization at physiological pH .
Knowledge Gaps: Experimental data on the target compound’s solubility, stability, and target affinity are lacking. Computational models (e.g., Glide XP, ) are recommended for preliminary assessments .
Synthetic Challenges : The ethyl linker between indole and benzamide may introduce conformational flexibility, complicating crystallization (cf. ’s rigid N,O-bidentate structures) .
Biological Activity
N-{2-[3-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372.49 g/mol. The compound features an indole moiety, a benzamide structure, and a sulfanyl group, contributing to its unique chemical properties and biological interactions.
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression. For instance, it has been shown to inhibit lipopolysaccharide (LPS)-induced TNFα release in microglial cells, indicating potential anti-inflammatory properties .
- Signal Transduction Modulation : It can modulate signaling pathways by affecting protein kinases such as Akt and ERK, which are crucial for cell survival and proliferation .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways associated with survival and proliferation.
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies have reported that it can reduce the secretion of TNFα and other cytokines in response to inflammatory stimuli . This suggests potential therapeutic applications in treating inflammatory diseases.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : In a study assessing the compound's effect on cancer cell lines, it was found to significantly reduce cell viability at concentrations ranging from 10 to 50 µM. The mechanism was linked to the induction of apoptosis via caspase activation.
- Animal Models : In vivo studies utilizing mouse models of inflammation demonstrated that administration of the compound reduced swelling and inflammatory markers compared to control groups, suggesting its efficacy as an anti-inflammatory agent .
- Comparative Studies : When compared with similar compounds, this compound exhibited superior potency in inhibiting specific kinases involved in tumor growth, highlighting its potential as a lead compound for drug development .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
